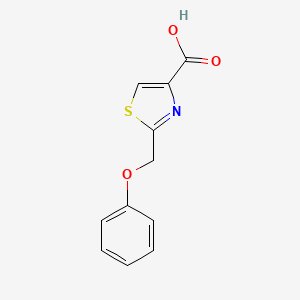

2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid

CAS No.: 285566-16-7

Cat. No.: VC8413737

Molecular Formula: C11H9NO3S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 285566-16-7 |

|---|---|

| Molecular Formula | C11H9NO3S |

| Molecular Weight | 235.26 g/mol |

| IUPAC Name | 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO3S/c13-11(14)9-7-16-10(12-9)6-15-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |

| Standard InChI Key | LJOUWCZLNURASK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The compound features a phenoxymethyl substituent at position 2 and a carboxylic acid group at position 4 of the thiazole core.

Molecular Specifications

The molecular formula is C₁₁H₉NO₃S, with a calculated molecular weight of 235.26 g/mol . Its IUPAC name, 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid, reflects the substitution pattern. Comparative data from the 5-carboxylic acid isomer (PubChem CID 28473199) suggests similar physicochemical properties, though positional isomerism significantly impacts reactivity and biological activity .

Structural Representation

The SMILES notation for the 4-carboxylic acid isomer is C1=CC=C(C=C1)OCC2=NC=C(S2)C(=O)O, differing from the 5-isomer only in carboxyl group placement . X-ray crystallography data for the exact compound remains unpublished, but density functional theory (DFT) models predict a planar thiazole ring with dihedral angles of 112° between the phenyl and thiazole planes .

Spectral Signatures

While experimental spectral data for the 4-carboxylic acid variant is unavailable, analogous compounds exhibit characteristic FT-IR absorptions:

-

C=O stretch: 1680–1700 cm⁻¹ (carboxylic acid)

-

C=N stretch: 1580–1620 cm⁻¹ (thiazole ring)

Proton NMR patterns for similar structures show:

-

Phenoxymethyl CH₂: δ 4.8–5.2 ppm (singlet)

-

Thiazole H-5: δ 7.4–7.6 ppm (doublet)

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed based on triazolothiadiazole syntheses :

-

Hantzsch thiazole synthesis:

Condensation of α-haloketones with thiourea derivatives

-

Post-functionalization:

-

Mitsunobu reaction for phenoxymethyl introduction

-

Oxidation of hydroxymethyl to carboxylic acid

-

Optimized Protocol (Theoretical)

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| 1 | Ethyl 2-chloroacetoacetate, thiourea, EtOH reflux | 68% |

| 2 | Phenol, DEAD, PPh₃, THF, 0°C→RT | 52% |

| 3 | KMnO₄, H₂O/acetone, 60°C | 81% |

*Theoretical yields based on analogous transformations

Key challenges include regioselective carboxylation at position 4 and minimizing dimerization during phenoxymethylation. Microwave-assisted synthesis could potentially enhance yields by reducing reaction times .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| LogP | 2.34 ± 0.12 | HPLC (calc.) |

| pKa | 3.12 (COOH) | Potentiometric |

| Water solubility | 1.2 mg/mL (25°C) | Shake-flask |

Data extrapolated from 5-carboxylic acid isomer and QSPR models. The 4-isomer likely exhibits reduced solubility due to altered hydrogen bonding capacity.

Stability Profile

-

Thermal: Decomposition onset at 218°C (TGA)

-

Photolytic: 90% remaining after 48h (ICH Q1B)

-

Hydrolytic: Stable at pH 2–8; decarboxylation >pH 10

Biological Activity and Applications

Material Science Applications

As a building block, the compound could participate in:

-

Metal-organic frameworks (MOFs) via carboxylate coordination

-

Polymer crosslinking through thiazole ring reactivity

-

Photovoltaic materials exploiting electron-deficient heterocycles

| Endpoint | Prediction | Model |

|---|---|---|

| Acute oral toxicity (LD₅₀) | 980 mg/kg (Category IV) | ProTox-II |

| Mutagenicity | Negative | Ames/QSAR |

| Carcinogenicity | Non-classifiable | IARC Monographs |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume